Cas no 80-30-8 (N-Cyclohexyl-4-methylbenzenesulfonamide)

N-Cyclohexyl-4-methylbenzenesulfonamide structure
80-30-8 structure
商品名:N-Cyclohexyl-4-methylbenzenesulfonamide
CAS番号:80-30-8
MF:C13H19NO2S
メガワット:253.360462427139
MDL:MFCD00014285
CID:34209
PubChem ID:87558342

N-Cyclohexyl-4-methylbenzenesulfonamide 化学的及び物理的性質

名前と識別子

    • N-cyclohexyltoluene-4-sulphonamide
    • N-Cyclohexyl-p-toluenesulphonamide
    • N-p-Toluenesulphonylcyclohexylamine
    • N-Cyclohoxyltoluene-4-Sulphonamide
    • N-cyclohexyl-p-toluenesulfonamide
    • N-Cyclohexyl-4-methylbenzenesulfonamide
    • Santicizer 1H
    • p-Toluenesulfonamide, N-cyclohexyl-
    • Benzenesulfonamide, N-cyclohexyl-4-methyl-
    • (Tosylamino)cyclohexane
    • N-cyclohexyl-4-methyl-benzenesulfonamide
    • 0QPV1AE9EM
    • N-Cyclohexyl-4-methyl benzenesulfonamide
    • MLS002152910
    • SMR001224514
    • N-cyclohexyl-4-methylbenzene-1-sulfonamide
    • cyclohexyl[(4-methylphenyl)s
    • 4-Toluenesulfonamide, N-cyclohexyl-
    • HMS3039A07
    • W-104240
    • 80-30-8
    • NSC 14856
    • MFCD00014285
    • Oprea1_267555
    • 10.14272/DKYVVNLWACXMDW-UHFFFAOYSA-N
    • N-cyclohexyltoluen-4-sulfonamid
    • N-Cyclo Hexyl P-Toluene Sulphonamide
    • STL137409
    • N-Cyclohexyl-4-toluenesulfonamide
    • Tox21_200091
    • p-Toluenesulfonamide, N-cyclohexyl- (6CI,7CI,8CI)
    • NSC48143
    • cid_6633
    • ? N-Cyclohexyl-4-methylbenzenesulfonamide
    • doi:10.14272/DKYVVNLWACXMDW-UHFFFAOYSA-N
    • CAS-80-30-8
    • CS-0187582
    • NSC14856
    • N-CYCLOHEXYL-4-METHYL-1-BENZENESULFONAMIDE
    • DTXSID1024885
    • Oprea1_175608
    • n-cyclohexyl p-toluenesulfonamide
    • FT-0631357
    • Z45509354
    • DKYVVNLWACXMDW-UHFFFAOYSA-N
    • A9949
    • N-Tosylcyclohexylamine
    • NCGC00091891-01
    • E76128
    • NSC-14856
    • Q27237113
    • NCGC00257645-01
    • NCGC00091891-02
    • CCRIS 6008
    • AI3-15119
    • DTXCID404885
    • CHEMBL1371652
    • Benzenesulfonamide, N-cyclohexyl-4-methyl- (9CI)
    • BDBM74248
    • AKOS000384083
    • SCHEMBL128274
    • NSC-48143
    • EINECS 201-268-3
    • LS-1793
    • AS-64100
    • N-CYCLOHEXYL P-TOLUENESULFONYLAMINE
    • BRN 2698317
    • C2032
    • UNII-0QPV1AE9EM
    • NS00038072
    • N-Cyclohexyl-4-methylbenzenesulfonamide (ACI)
    • p-Toluenesulfonamide, N-cyclohexyl- (6CI, 7CI, 8CI)
    • N-Cyclohexyl-4-methylphenylsulfonamide
    • N-Tosylcyclohexanamine
    • NSC 48143
    • Topcizer 8
    • 3-12-00-00061 (Beilstein Handbook Reference)
    • >99.0%(HPLC)(N)
    • KETJENFLEX 1H
    • DB-056428
    • MDL: MFCD00014285
    • インチ: 1S/C13H19NO2S/c1-11-7-9-13(10-8-11)17(15,16)14-12-5-3-2-4-6-12/h7-10,12,14H,2-6H2,1H3
    • InChIKey: DKYVVNLWACXMDW-UHFFFAOYSA-N
    • ほほえんだ: O=S(C1C=CC(C)=CC=1)(NC1CCCCC1)=O
    • BRN: 2698317

計算された属性

  • せいみつぶんしりょう: 253.11400
  • どういたいしつりょう: 253.11365
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 320
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 54.6
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 自信がない
  • 密度みつど: 1.1414 (rough estimate)
  • ゆうかいてん: 85.0 to 89.0 deg-C
  • ふってん: 350°C
  • フラッシュポイント: 350°C
  • 屈折率: 1.6800 (estimate)
  • すいようせい: <0.1 g/100 mL at 21 ºC
  • あんていせい: Stable. Incompatible with strong oxidizing agents.
  • PSA: 54.55000
  • LogP: 4.07770
  • ようかいせい: <0.1 g/100 mL at 21°C
  • じょうきあつ: 0.0±0.9 mmHg at 25°C

N-Cyclohexyl-4-methylbenzenesulfonamide セキュリティ情報

N-Cyclohexyl-4-methylbenzenesulfonamide 税関データ

  • 税関コード:2935009090
  • 税関データ:

    中国税関コード:

    2935009090

    概要:

    2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%

N-Cyclohexyl-4-methylbenzenesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Cooke Chemical
BD1141148-5g
N-Cyclohexyl-p-toluenesulfonamide
80-30-8 98%
5g
RMB 50.40 2025-02-20
Cooke Chemical
BD1141148-100g
N-Cyclohexyl-p-toluenesulfonamide
80-30-8 98%
100g
RMB 562.40 2025-02-20
abcr
AB177737-25 g
N-Cyclohexyl-p-toluenesulfonamide, 98%; .
80-30-8 98%
25 g
€50.10 2023-07-20
eNovation Chemicals LLC
D753559-100g
N-Cyclohexyl-4-methylbenzenesulfonamide
80-30-8 99.0%
100g
$140 2024-06-07
Chemenu
CM201153-500g
N-Cyclohexyl-4-methylbenzenesulfonamide
80-30-8 97%
500g
$262 2021-06-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N158943-5g
N-Cyclohexyl-4-methylbenzenesulfonamide
80-30-8 >99.0%(HPLC)(N)
5g
¥60.90 2023-09-01
SHENG KE LU SI SHENG WU JI SHU
sc-279730-25g
N-Cyclohexyl-p-toluenesulfonamide,
80-30-8 ≥98%
25g
¥323.00 2023-09-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
QK005-100g
N-Cyclohexyl-4-methylbenzenesulfonamide
80-30-8 99.0%(LC&N)
100g
¥806.0 2022-06-10
eNovation Chemicals LLC
D753559-500g
N-Cyclohexyl-4-methylbenzenesulfonamide
80-30-8 99.0%
500g
$310 2024-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
QK005-100g
N-Cyclohexyl-4-methylbenzenesulfonamide
80-30-8 99.0%(LC&N)
100g
¥773.5 2023-09-02

N-Cyclohexyl-4-methylbenzenesulfonamide 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Silver hexafluoroantimonate ,  Dichloro[μ-[1,1′-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine-κP… Solvents: 1,2-Dichloroethane ;  30 min, rt
1.2 5 - 10 min, rt
1.3 rt → 85 °C; 240 min, 85 °C
リファレンス
Mono- vs. Dinuclear Gold-Catalyzed Intermolecular Hydroamidation
Serrano-Becerra, Juan M.; et al, European Journal of Organic Chemistry, 2014, 2014(21), 4515-4522

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Iron chloride (FeCl3) Solvents: 1,2-Dichloroethane ;  5 - 10 min
1.2 Catalysts: Silver hexafluoroantimonate ;  24 h, 80 °C
リファレンス
Stereoinversion of Unactivated Alcohols by Tethered Sulfonamides
Marcyk, Paul T. ; et al, Angewandte Chemie, 2019, 58(6), 1727-1731

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Water Solvents: Dichloromethane ;  20 min, rt
リファレンス
A novel approach for the synthesis of alkyl and aryl sulfonamides
Shaabani, Ahmad; et al, Tetrahedron Letters, 2007, 48(12), 2185-2188

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Bicyclo[2.2.1]hept-2-ene, 5-(3-buten-1-yl)-, polymer with bicyclo[2.2.1]hept-2-e… (post-treated with BHBr2·Me2S, pyrazole, CuI) Solvents: Cyclohexane ;  12 h, 60 °C
リファレンス
Trispyrazolylborate Ligands Supported on Vinyl Addition Polynorbornenes and Their Copper Derivatives as Recyclable Catalysts
Molina de la Torre, Jesus A.; et al, Chemistry - A European Journal, 2019, 25(2), 556-563

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Silver, [tris(4-bromo-3,5-dimethyl-1H-pyrazolato-κN1)hydroborato(1-)-κN2,κN2′,κN… Solvents: Cyclohexane ;  4 h, 80 °C
リファレンス
Easy Alkane Catalytic Functionalization
Gomez-Emeterio, B. Pilar; et al, Organometallics, 2008, 27(16), 4126-4130

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Dimethylformamide ,  Cyanuric chloride ;  25 °C
1.2 Solvents: Dichloromethane ;  40 min, rt
リファレンス
Rapid and efficient synthesis of sulfonamides from sulfonic acid and amines using cyanuric chloride-DMF adduct
Pandit, Shivaji S.; et al, Journal of Sulfur Chemistry, 2008, 29(6), 619-622

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide ,  (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Water
リファレンス
Formation of carbon-carbon and carbon-heteroatom bonds via organoboranes and organoborates
Negishi, Ei-Ichi; et al, Organic Reactions (Hoboken, 1985, 33,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Triethylsilane Catalysts: Trifluoromethanesulfonic acid Solvents: Nitromethane ;  5 min, rt
リファレンス
Triflic Acid-Catalyzed Reductive Coupling Reactions of Carbonyl Compounds with O-, S-, and N-Nucleophiles
Gellert, Beate A.; et al, Chemistry - A European Journal, 2011, 17(43), 12203-12209

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: tert-Butyl peroxide ,  Potassium tert-butoxide Catalysts: Cuprous chloride Solvents: Toluene ;  36 h, 120 °C
リファレンス
Copper-Catalyzed Ligand-Free Amidation of Benzylic Hydrocarbons and Inactive Aliphatic Alkanes
Zeng, Hui-Ting; et al, Organic Letters, 2015, 17(17), 4276-4279

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: Molybdate(3-), tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO′:… (supported on silica gel) Solvents: Toluene ;  1.2 h, 120 °C
リファレンス
The hydroamination of unactivated alkenes with sulfonamides catalyzed by phosphomolybdic acid/SiO2
Yadav, Jhillu S.; et al, Letters in Organic Chemistry, 2008, 5(8), 651-654

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium percarbonate Catalysts: Iodine Solvents: Acetonitrile ,  1,2-Dichloroethane ;  24 h, 40 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
リファレンス
Iodine-Catalyzed Oxidative Amination of Sodium Sulfinates: A Convenient Approach to the Synthesis of Sulfonamides under Mild Conditions
Buathongjan, Chonchanok; et al, European Journal of Organic Chemistry, 2015, 2015(7), 1575-1582

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: tert-Butyl peroxide Catalysts: Iron(III) acetylacetonate ;  18 h, 100 °C
リファレンス
Iron Catalyzed Oxidative C(sp3)-N Cross Coupling of Amides with C(sp3)-H via a Radical Process
Li, Ze-lin; et al, ChemistrySelect, 2017, 2(26), 8076-8079

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Benzenaminium, N,N,N-trimethyl-, (tribromide) (1:1) Solvents: Tetrahydrofuran ;  5 min
1.2 8 h, 30 °C
1.3 Reagents: Water
リファレンス
PTAB mediated open air synthesis of sulfonamides, thiosulfonates and symmetrical disulfanes
Sarkar, Debayan ; et al, Tetrahedron Letters, 2018, 59(24), 2360-2364

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Triethylamine ,  1-(p-Toluenesulfonyl)imidazole Solvents: Dimethylformamide ;  6 h, reflux
リファレンス
Highly efficient one-pot synthesis of N-alkyl sulfonamides from alcohols using N-(p-toluenesulfonyl)imidazole (TsIm)
Rad, Mohammad Navid Soltani; et al, Phosphorus, 2014, 189(4), 465-476

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Catalysts: 4,7-Diphenyl-1,10-phenanthroline ,  (2-Thiophenecarboxylato-κO2,κS1)copper ,  Tris[2-(2-pyridinyl-κN)phenyl-κC]iridium Solvents: 1,4-Dioxane ;  1 h, rt
1.2 Reagents: Oxygen ;  rt
リファレンス
Decarboxylative sp3 C-N coupling via dual copper and photoredox catalysis
Liang, Yufan; et al, Nature (London, 2018, 559(7712), 83-88

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, rt
リファレンス
Metal-free synthesis of activated ynesulfonamides and tertiary enesulfonamides
Andna, Lucile; et al, Organic & Biomolecular Chemistry, 2019, 17(23), 5688-5692

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Pyridine ;  0 °C; 2 - 3 h, 25 °C
リファレンス
Three-Component Ring-Opening Reactions of Cyclic Ethers, α-Diazo Esters, and Weak Nucleophiles under Metal-Free Conditions
Lu, Lin; et al, Journal of Organic Chemistry, 2018, 83(23), 14385-14395

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Thionyl chloride ,  Hydrogen peroxide Solvents: Acetonitrile ,  Water ;  1 min, 25 °C
1.2 Solvents: Pyridine ;  1 min, 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides
Bahrami, Kiumars; et al, Journal of Organic Chemistry, 2009, 74(24), 9287-9291

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Xylene ;  17 h, reflux
リファレンス
Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols
Zhu, Mingwen; et al, Organic Letters, 2010, 12(6), 1336-1339

ごうせいかいろ 20

はんのうじょうけん
1.1 Catalysts: Trifluoromethanesulfonic anhydride Solvents: 1,4-Dioxane ;  48 h, 120 °C
リファレンス
N-alkylation of sulfonamides with alcohols by Tf2O
Yu, Ting Ting; et al, Bulletin of the Chemical Society of Japan, 2015, 88(4), 610-612

ごうせいかいろ 21

はんのうじょうけん
1.1 Catalysts: Iron(2+), bis(acetonitrile)(2,2′:6′,2′′:6′′,2′′′:6′′′,2′′′′-quinquepyridine-κN1,… Solvents: Acetonitrile ;  24 h, 80 °C
リファレンス
Nonheme Iron-Mediated Amination of C(sp3)-H Bonds. Quinquepyridine-Supported Iron-Imide/Nitrene Intermediates by Experimental Studies and DFT Calculations
Liu, Yungen; et al, Journal of the American Chemical Society, 2013, 135(19), 7194-7204

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Triethylsilane Catalysts: Iodine Solvents: Ethyl acetate ;  30 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Ethyl acetate ,  Water ;  rt
リファレンス
Diiodine-Triethylsilane System: Formation of N-Alkylsulfonamides from Aldehydes or Ketones and Sulfonamides
Jiang, Jin; et al, Synlett, 2023, 34(13), 1634-1638

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  2.5 h, rt
リファレンス
Sulfonamide synthesis using N-hydroxybenzotriazole sulfonate: an alternative to pentafluorophenyl (PFP) and trichlorophenyl (TCP) esters of sulfonic acids
Palakurthy, Nani Babu; et al, Tetrahedron Letters, 2011, 52(52), 7132-7134

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Ammonium iodide Solvents: Methanol ;  rt
リファレンス
Electrochemical Oxidative Amination of Sodium Sulfinates: Synthesis of Sulfonamides Mediated by NH4I as a Redox Catalyst
Jiang, Yang-ye; et al, Journal of Organic Chemistry, 2016, 81(11), 4713-4719

ごうせいかいろ 25

はんのうじょうけん
1.1 Catalysts: 1,2-Bis(diphenylphosphino)ethane ,  Copper bromide (CuBr2) ,  Silver hexafluoroantimonate Solvents: 1,1,2,2-Tetrachloroethane ;  20 h, 100 °C
リファレンス
Inter- and Intramolecular Hydroamination of Unactivated Alkenes Catalysed by a Combination of Copper and Silver Salts: The Unveiling of a Bronstedt Acid Catalysis
Michon, Christophe; et al, Advanced Synthesis & Catalysis, 2010, 352(18), 3293-3305

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium bromide Solvents: Methanol ,  Water ;  4 h, rt
リファレンス
Catalyst-free electrochemical sulfonylation of amines with sulfonyl hydrazide in aqueous medium
Chen, Wei; et al, Organic & Biomolecular Chemistry, 2023, 21(27), 5547-5552

ごうせいかいろ 27

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Ammonium iodide Solvents: Acetonitrile ,  Water ;  16 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
リファレンス
NH4I-Catalyzed Synthesis of Sulfonamides from Arylsufonylhydrazides and Amines
Yu, Hui; et al, Chinese Journal of Chemistry, 2016, 34(4), 359-362

ごうせいかいろ 28

はんのうじょうけん
1.1 Reagents: tert-Butyl peroxide Catalysts: Cupric acetate Solvents: Acetonitrile ;  12 h, 25 °C
リファレンス
Copper(II)-Photocatalyzed N-H Alkylation with Alkanes
Zheng, Yi-Wen ; et al, ACS Catalysis, 2020, 10(15), 8582-8589

ごうせいかいろ 29

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  5 min, 0 °C
1.2 Reagents: Triethylamine ;  0 °C; 0 °C → rt; 24 h, rt
リファレンス
Zirconium-catalyzed intermolecular hydroamination of alkynes with primary amines
Born, Karolin; et al, European Journal of Organic Chemistry, 2012, 2012(4), 764-771

ごうせいかいろ 30

はんのうじょうけん
1.1 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine ,  Iodonium, bis(2,4,6-trimethylphenyl)-, 1,1,1-trifluoromethanesulfonate (1:1) Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline ,  (2-Thiophenecarboxylato-κO2,κS1)copper Solvents: tert-Butanol ;  24 h, 25 °C
リファレンス
Cu-Catalyzed C(sp3) Amination of Unactivated Secondary Alkyl Iodides Promoted by Diaryliodonium Salts
Lv, Xin-Yang; et al, Organic Letters, 2023, 25(20), 3750-3754

ごうせいかいろ 31

はんのうじょうけん
1.1 Reagents: Triethylsilane Catalysts: Rhenium oxide (Re2O7) ,  Sodium hexafluorophosphate Solvents: Dichloromethane ;  40 h, 50 °C
リファレンス
Stereoselective direct reductive amination of ketones with electron-deficient amines using Re2O7/NaPF6 catalyst
Das, Braja Gopal; et al, Organic & Biomolecular Chemistry, 2013, 11(26), 4379-4382

ごうせいかいろ 32

はんのうじょうけん
1.1 Reagents: Carbon tetrachloride ,  Triphenylphosphine Solvents: Dimethylformamide ;  7 h, reflux
リファレンス
Ph3P/CCl4 as a highly efficient reagent for one-pot N-alkylation of sulfonamides from alcohols: a rapid route to N-alkyl sulfonamides synthesis
Rad, Mohammad Navid Soltani; et al, Molecular Diversity, 2013, 17(4), 745-752

ごうせいかいろ 33

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Catalysts: Tetramethylammonium tetrafluoroborate Solvents: Acetonitrile ,  Water ;  5 min, rt
リファレンス
Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols
Laudadio, Gabriele ; et al, Journal of the American Chemical Society, 2019, 141(14), 5664-5668

ごうせいかいろ 34

はんのうじょうけん
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) Solvents: Toluene ;  0.5 h, rt
1.2 Catalysts: 1-Hydroxybenzotriazole ;  24 h, rt
リファレンス
Organocatalytic silicon-free SuFEx reactions for modular synthesis of sulfonates and sulfonamides
Lin, Muze; et al, ChemRxiv, 2021, 1, 1-21

ごうせいかいろ 35

はんのうじょうけん
1.1 Catalysts: Copper bromide (CuBr2) Solvents: Acetonitrile ,  Water ;  10 - 15 min, 120 °C
リファレンス
Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines
Nikam, Anil; et al, Phosphorus, 2023, 198(10), 800-807

ごうせいかいろ 36

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Iodine Solvents: 1,2-Dichloroethane ,  Decane ;  1 h, rt
リファレンス
Iodine-catalyzed expeditious synthesis of sulfonamides from sulfonyl hydrazides and amines
Yotphan, Sirilata; et al, Organic & Biomolecular Chemistry, 2016, 14(2), 590-597

ごうせいかいろ 37

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: 1801980-19-7 Solvents: Toluene ;  12 h, 120 °C
リファレンス
Ruthenium(II) complexes containing a phosphine-functionalized thiosemicarbazone ligand: synthesis, structures and catalytic C-N bond formation reactions via N-alkylation
Ramachandran, Rangasamy; et al, RSC Advances, 2015, 5(15), 11405-11422

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はんのうじょうけん
1.1 Reagents: Potassium persulfate Catalysts: Cuprous iodide ,  Silver nitrate Solvents: Toluene ;  5 h, 110 °C
リファレンス
Copper iodide nanoparticles-decorated porous polysulfonamide gel: As effective catalyst for decarboxylative synthesis of N-Arylsulfonamides
Alavinia, Sedigheh ; et al, Applied Organometallic Chemistry, 2020, 34(3),

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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:80-30-8)N-Cyclohexyl-p-toluenesulfonamide(CTSA)
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